1-(4-((tert-Butoxycarbonyl)amino)benzyl)-1H-imidazole-5-carboxylic acid
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Overview
Description
1-(4-((tert-Butoxycarbonyl)amino)benzyl)-1H-imidazole-5-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group attached to a benzyl group, which is further connected to an imidazole ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((tert-Butoxycarbonyl)amino)benzyl)-1H-imidazole-5-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Benzyl-Imidazole Linkage: The protected amine is then reacted with a benzyl halide to form the benzyl-imidazole linkage.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-((tert-Butoxycarbonyl)amino)benzyl)-1H-imidazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Nucleophiles: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
1-(4-((tert-Butoxycarbonyl)amino)benzyl)-1H-imidazole-5-carboxylic acid has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Medicinal Chemistry: It serves as a precursor for the development of pharmaceutical agents, including potential drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in biological studies to investigate the effects of imidazole derivatives on various biological pathways.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-((tert-Butoxycarbonyl)amino)benzyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets such as enzymes or receptors . The imidazole ring is known to participate in various biochemical processes, including enzyme inhibition and metal ion coordination .
Comparison with Similar Compounds
Similar Compounds
- 4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid
- tert-Butyl 4-(hydroxymethyl)benzylcarbamate
- tert-Butyl 4-formylbenzylcarbamate
Uniqueness
1-(4-((tert-Butoxycarbonyl)amino)benzyl)-1H-imidazole-5-carboxylic acid is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and applications. The presence of the imidazole ring and the Boc-protected amino group provides opportunities for targeted interactions in biological systems and synthetic chemistry .
Properties
Molecular Formula |
C16H19N3O4 |
---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
3-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)18-12-6-4-11(5-7-12)9-19-10-17-8-13(19)14(20)21/h4-8,10H,9H2,1-3H3,(H,18,22)(H,20,21) |
InChI Key |
JJEWZSHIWRDFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CN2C=NC=C2C(=O)O |
Origin of Product |
United States |
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